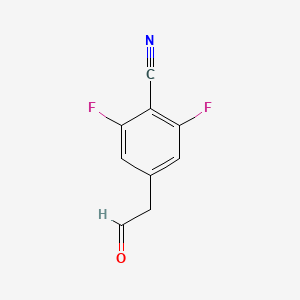

2,6-Difluoro-4-(2-oxoethyl)benzonitrile

Description

Properties

CAS No. |

678980-70-6 |

|---|---|

Molecular Formula |

C9H5F2NO |

Molecular Weight |

181.14 g/mol |

IUPAC Name |

2,6-difluoro-4-(2-oxoethyl)benzonitrile |

InChI |

InChI=1S/C9H5F2NO/c10-8-3-6(1-2-13)4-9(11)7(8)5-12/h2-4H,1H2 |

InChI Key |

BDKNFJUXHNDFDF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)F)CC=O |

Origin of Product |

United States |

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 2,6-Difluoro-4-(2-oxoethyl)benzonitrile is its function as a kinase inhibitor. Kinases are enzymes that play critical roles in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and inflammatory disorders. Research has demonstrated that this compound can inhibit specific kinases such as TBK1 and IKKε, which are implicated in several disease states:

- Cancer : The inhibition of these kinases can disrupt tumor growth and proliferation.

- Inflammation : Targeting kinases involved in inflammatory pathways may provide therapeutic benefits for conditions like rheumatoid arthritis and psoriasis.

- Neurodegenerative Diseases : The modulation of kinase activity holds promise for treating diseases such as Alzheimer's disease and multiple sclerosis .

Antimicrobial Activity

Recent studies have indicated that derivatives of 2,6-Difluoro-4-(2-oxoethyl)benzonitrile exhibit antimicrobial properties against pathogens such as Mycobacterium tuberculosis. High-throughput screening has identified several analogs with significant inhibitory effects on bacterial growth, suggesting potential applications in developing new antibiotics .

Case Study 1: Cancer Therapeutics

A study investigated the structure-activity relationship (SAR) of various benzonitrile derivatives, including 2,6-Difluoro-4-(2-oxoethyl)benzonitrile, to assess their efficacy against cancer cell lines. The results showed that modifications to the compound's structure could enhance its potency against specific cancer types while minimizing off-target effects. This research emphasizes the importance of chemical modifications in optimizing therapeutic agents .

Case Study 2: Inflammatory Disease Treatment

Another research effort focused on the anti-inflammatory properties of this compound. By assessing its impact on cytokine production in vitro, researchers found that it effectively reduced pro-inflammatory cytokines in immune cells. This finding supports its potential use in treating chronic inflammatory conditions .

Synthesis and Mechanism of Action

The synthesis of 2,6-Difluoro-4-(2-oxoethyl)benzonitrile typically involves multi-step organic reactions that incorporate fluorinated groups to enhance biological activity. The mechanism by which this compound exerts its effects involves binding to specific kinase targets, leading to altered signaling pathways that can inhibit cell proliferation and promote apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2,6-Difluoro-4-(2-oxoethyl)benzonitrile

Key Observations:

Reactivity : The 2-oxoethyl group in the target compound likely enhances electrophilicity compared to formyl () or trifluoromethyl () substituents, facilitating nucleophilic additions or condensations.

Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -CN) reduce electron density on the aromatic ring, stabilizing intermediates in Suzuki couplings (e.g., boronic ester derivatives in ).

Biological Activity : Pyridinyl and pyrimidine derivatives () exhibit potent enzyme inhibition, suggesting the target compound could be optimized for similar therapeutic roles.

Physicochemical and Spectral Comparisons

Table 2: Spectral and Physical Data of Selected Compounds

Analysis:

- Melting Points : Crystalline derivatives with polar groups (e.g., pyrimidine in 9l) exhibit higher melting points (>200°C), while aliphatic amine adducts (e.g., 20b) remain oils .

- Spectral Signatures : The target compound’s 2-oxoethyl group would show distinct ¹H NMR signals (e.g., α-ketone protons at δ 2.5–3.0 ppm and carbonyl carbon at ~200 ppm in ¹³C NMR).

Table 3: Hazard Profiles of Related Compounds

The target compound’s 2-oxoethyl group may introduce additional reactivity risks (e.g., ketone sensitization), warranting handling protocols similar to aldehydes () or nitriles ().

Preparation Methods

Magnesium-Halogen Exchange and Aryl Coupling

The foundational route involves a magnesium-halogen exchange reaction between 1-bromo-2,4-difluorobenzene and magnesium turnings in tetrahydrofuran (THF) at 35°C. This generates a reactive aryl Grignard intermediate, which is subsequently quenched with ethyl 2-(5-(4-cyanophenoxy)pyridin-2-yl)-2,2-difluoroacetate (II) at temperatures below 5°C to prevent side reactions. The exothermic nature of this step necessitates precise temperature control, as deviations above 5°C lead to premature decomposition of the Grignard species.

Reaction Conditions:

-

Solvent: THF

-

Temperature: 35°C (initiation), 0–5°C (quenching)

-

Yield: 70–92% after column chromatography (10–20% EtOAc/hexanes)

Post-quenching, the crude product is washed with saturated ammonium chloride (NH₄Cl) and brine to remove residual magnesium salts. The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure. This method is notable for its scalability, with patent examples demonstrating kilogram-scale production (1030 g, 96% yield).

Copper-Catalyzed Coupling Reactions

DMSO-Based Cross-Coupling

A copper-mediated Ullmann-type coupling between 4-((6-bromopyridin-3-yl)oxy)benzonitrile (III) and ethyl 2-bromo-2,2-difluoroacetate in dimethyl sulfoxide (DMSO) at 40°C provides a high-yielding alternative. Copper powder (423 g, 6664 mmol) acts as the catalyst, enabling C–O bond formation with minimal byproducts.

Optimized Parameters:

-

Catalyst: Cu (0.5 equiv relative to III)

-

Solvent: DMSO

-

Temperature: 40°C

-

Reaction Time: 8 hours

The work-up involves filtration through Celite® to remove copper residues, followed by methyl tert-butyl ether (MTBE) extraction and brine washes. This method avoids cryogenic conditions, making it industrially favorable.

Acid-Catalyzed Hemiketal Conversion

Hemiketal Intermediate Isolation

Under specific conditions, the hemiketal intermediate (Ila) forms during the Grignard pathway and can be isolated via controlled quenching. For example, stirring the reaction at 20°C for 18 hours results in 10% residual Ila, which is converted to the final product through acid treatment or thermal activation.

Acid Selection:

Heating Ila at 50–120°C in the absence of acid also drives the elimination of water, yielding the target compound. This step highlights the importance of reaction monitoring via HPLC to track intermediate consumption.

Purification and Isolation Techniques

Chromatographic Purification

Final purification employs silica gel column chromatography with ethyl acetate/hexane gradients (10–20% EtOAc). This resolves residual hemiketal intermediates and byproducts, achieving >98% purity as confirmed by ¹H NMR.

Solvent Extraction Optimization

MTBE and brine washes are critical for removing polar impurities. Patent data specify three brine washes (3×2000 mL) to ensure complete salt removal.

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

Grignard Pathway Side Products

Premature quenching above 5°C generates difluoroalkene byproducts via β-hydride elimination. This is mitigated through cryogenic quench protocols.

Copper-Mediated Byproduct Formation

Excess copper or prolonged heating in DMSO leads to over-oxidation of the pyridinyl ether moiety, necessitating strict stoichiometric control.

Industrial-Scale Considerations

Method B from the patent literature exemplifies scalability, utilizing a 15 L reactor for MTBE-based extractions and achieving 96% yield with 1030 g product. Key challenges include copper residue removal and solvent recovery, addressed through Celite® filtration and brine partitioning .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,6-Difluoro-4-(2-oxoethyl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzonitrile derivatives typically involves substitution, oxidation, or coupling reactions. For 2,6-Difluoro-4-(2-oxoethyl)benzonitrile, a plausible route could include:

- Substitution : Fluorination of a pre-functionalized benzonitrile precursor using potassium fluoride or related reagents under controlled heating .

- Oxidation : Oxidation of a propenyl or allyl intermediate (e.g., using KMnO₄ or CrO₃) to introduce the 2-oxoethyl group .

- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach fluorinated aryl groups, followed by functionalization of the oxoethyl moiety.

- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature (80–120°C for substitution), and catalyst loading (1–5 mol% Pd/C for reductions) .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The oxoethyl group’s protons (CH₂-C=O) appear as a triplet (δ 2.8–3.2 ppm), while aromatic protons show splitting due to fluorine coupling.

- ¹⁹F NMR : Two distinct peaks for the 2,6-fluorine atoms (δ -110 to -120 ppm), with coupling constants (J ≈ 8–12 Hz) confirming substitution patterns.

- IR Spectroscopy : A sharp C≡N stretch near 2230 cm⁻¹ and carbonyl (C=O) absorption at 1700–1750 cm⁻¹. Temperature-dependent studies (e.g., in water) can resolve hydrogen-bonding effects on the nitrile group .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragment ions (e.g., loss of CO from the oxoethyl group).

Advanced Research Questions

Q. How can computational modeling predict the adsorption behavior of 2,6-Difluoro-4-(2-oxoethyl)benzonitrile on catalytic surfaces?

- Methodological Answer :

- Density Functional Theory (DFT) : Model interactions with metal surfaces (e.g., Pd, Ag) by analyzing binding energies and charge transfer. The nitrile and oxoethyl groups may anchor the molecule via lone-pair interactions .

- Surface Orientation : Simulate adsorption configurations (e.g., flat vs. vertical) to assess how fluorine substituents influence packing density on catalysts .

- Solvent Effects : Include implicit solvent models (e.g., COSMO) to evaluate stability in polar aprotic media like acetonitrile.

Q. What experimental strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd(OAc)₂ vs. Pd/C), ligands (e.g., XPhos), and solvents to identify critical factors.

- Byproduct Analysis : Use HPLC-MS to detect side products (e.g., dehalogenated or over-oxidized species) and adjust reaction stoichiometry .

- Kinetic Profiling : Monitor reaction progress via in-situ IR or Raman spectroscopy to optimize time-temperature profiles.

Q. How does the 2-oxoethyl group influence the compound’s electronic properties compared to simpler benzonitrile derivatives?

- Methodological Answer :

- Electron-Withdrawing Effects : The oxoethyl group increases the nitrile’s electrophilicity, enhancing reactivity in nucleophilic substitutions.

- Cyclic Voltammetry : Measure reduction potentials to compare with analogs (e.g., 2,6-difluorobenzonitrile) and assess redox stability.

- Theoretical Studies : Use Natural Bond Orbital (NBO) analysis to quantify charge distribution and frontier molecular orbitals (HOMO/LUMO gaps) .

Contradiction Analysis & Emerging Applications

Q. Why do competing dissociation pathways occur in mass spectrometric analysis of benzonitrile derivatives, and how can they be mitigated?

- Methodological Answer :

- Pathway Competition : The nitrile group may undergo neutral loss (e.g., C₂H₂) or CO elimination from the oxoethyl moiety. Adjust ionization energy (e.g., ESI vs. EI) to favor molecular ion retention .

- Soft Ionization : Use MALDI-TOF or APCI to reduce fragmentation.

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-CO group) to track dissociation pathways .

Q. What role could this compound play in developing thermally activated delayed fluorescence (TADF) materials?

- Methodological Answer :

- Donor-Acceptor Design : The fluorine and nitrile groups act as electron-deficient moieties, while the oxoethyl group could serve as a weak donor. Compare with TADF emitters like 2,6-bis(acridinyl)benzonitrile derivatives .

- Photophysical Characterization : Measure photoluminescence quantum yield (PLQY) and transient decay kinetics to assess triplet harvesting efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.